molecular formula C21H26N4 B12708765 8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- CAS No. 160730-60-9

8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)-

Cat. No.: B12708765
CAS No.: 160730-60-9
M. Wt: 334.5 g/mol
InChI Key: UGFOWUCPSMBXHL-BEHPGTHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- is a synthetic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ergoline core structure.

    Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction.

    Propyl Group Addition: The propyl group is added via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the ergoline core.

    Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, vasoconstriction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ergoline Derivatives: Compounds like ergotamine and bromocriptine share structural similarities.

    Imidazole-Containing Compounds: Molecules such as histamine and cimetidine also feature the imidazole ring.

Uniqueness

8-(1H-Imidazol-1-ylmethyl)-6-propylergoline (8-beta)- is unique due to its specific combination of the ergoline core and the imidazole ring, which may confer distinct pharmacological properties and applications.

Properties

CAS No.

160730-60-9

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

(6aR,9R)-9-(imidazol-1-ylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C21H26N4/c1-2-7-25-13-15(12-24-8-6-22-14-24)9-18-17-4-3-5-19-21(17)16(11-23-19)10-20(18)25/h3-6,8,11,14-15,18,20,23H,2,7,9-10,12-13H2,1H3/t15-,18?,20+/m0/s1

InChI Key

UGFOWUCPSMBXHL-BEHPGTHXSA-N

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.